molecular formula C13H11IN4O B11071201 N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11071201
M. Wt: 366.16 g/mol
InChI Key: BWGPOWYRRJXVHG-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both a cyanomethyl group and an iodo-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It may have therapeutic potential due to its unique chemical structure, which could interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets in biological systems. The cyanomethyl and iodo-pyrazole groups can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethylphenyl derivatives and iodo-pyrazole compounds. Examples include:

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the cyanomethyl and iodo-pyrazole groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H11IN4O

Molecular Weight

366.16 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C13H11IN4O/c14-11-7-16-18(8-11)9-13(19)17-12-3-1-10(2-4-12)5-6-15/h1-4,7-8H,5,9H2,(H,17,19)

InChI Key

BWGPOWYRRJXVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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